3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with a sulfur source under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring through a condensation reaction between the thieno-furan intermediate and a suitable amine source, such as guanidine or urea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno derivatives.
Substitution: Alkylated thieno-pyrimidinone derivatives.
Scientific Research Applications
3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-2-methyl-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-amino-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to similar compounds with thiophene or other heterocyclic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6-3-4-9(17-6)8-5-18-11-10(8)12(16)15(13)7(2)14-11/h3-5H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQNZJISVPNGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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